N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. The presence of trifluoromethyl groups and a phosphanylphenyl moiety contributes to its distinct chemical properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoromethylated phenyl group: This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Introduction of the phosphanylphenyl moiety: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the phosphanyl group to the phenyl ring.
Sulfinamide formation: The final step involves the reaction of the intermediate with a sulfinylating agent under controlled conditions to form the sulfinamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds. Additionally, its bioactivity may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in various organic transformations.
N-Phenyl-bis(trifluoromethanesulfonimide): Utilized as a strong electron-withdrawing p-type dopant in carbon nanotubes.
(S)-a,a-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Acts as a catalyst in bond-forming reactions with high enantiocontrol.
Uniqueness
N-{[3,5-bis(trifluoromethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide stands out due to its combination of trifluoromethyl groups and a phosphanylphenyl moiety, which imparts unique electronic and steric properties. This makes it particularly effective in catalytic applications and as a potential bioactive molecule.
Properties
Molecular Formula |
C32H42F6NOPS |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H42F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-21,25-26,29H,5-10,13-16H2,1-4H3 |
InChI Key |
YEPMBIRTVRUNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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